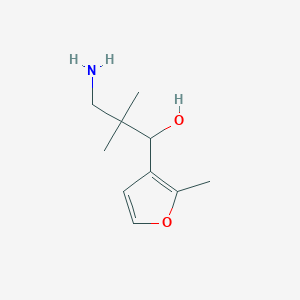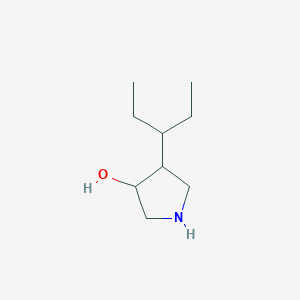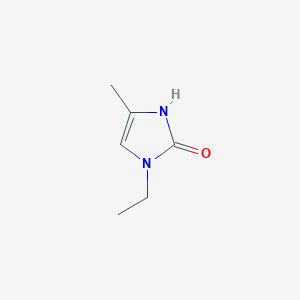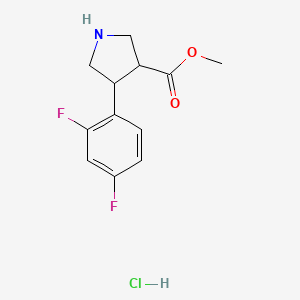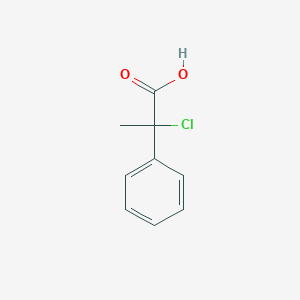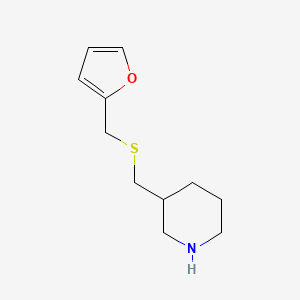
3-(((Furan-2-ylmethyl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Furan-2-ylmethyl)thio)methyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and furan moieties in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Furan-2-ylmethyl)thio)methyl)piperidine typically involves the reaction of piperidine with furan-2-ylmethylthiol. One common method includes the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in furan-2-ylmethylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of piperidine, enhancing its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(((Furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.
Substitution: The furan-2-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives with modified functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((Furan-2-ylmethyl)thio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(((Furan-2-ylmethyl)thio)methyl)piperidine is not fully understood but is believed to involve interactions with various molecular targets. The piperidine ring can interact with biological receptors, while the furan-2-ylmethylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions and transformations can modulate biological pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-4-carboxylic acid share the piperidine core structure.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol share the furan moiety.
Uniqueness
3-(((Furan-2-ylmethyl)thio)methyl)piperidine is unique due to the combination of the piperidine and furan-2-ylmethylthio groups in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these moieties .
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C11H17NOS/c1-3-10(7-12-5-1)8-14-9-11-4-2-6-13-11/h2,4,6,10,12H,1,3,5,7-9H2 |
InChI Key |
UGOZXXLPQXLBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


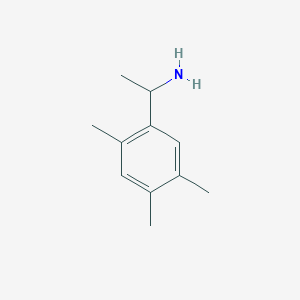
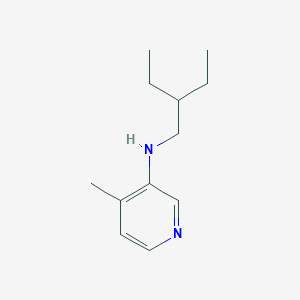
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13243309.png)
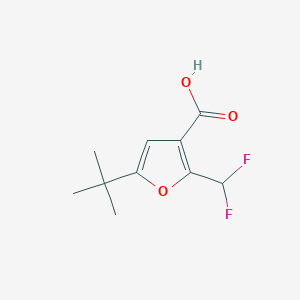
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
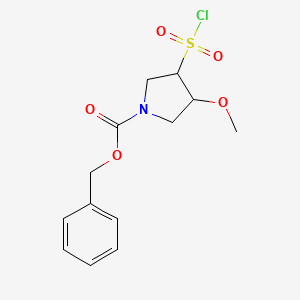
![tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
